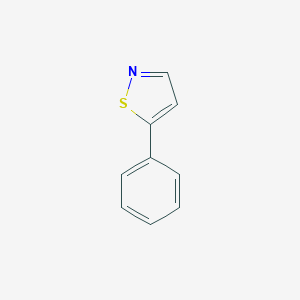

5-Phenylisothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJTZGLHWFXNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295493 | |

| Record name | Isothiazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-21-4 | |

| Record name | Isothiazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Phenylisothiazole from Benzaldehyde and Thioacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-phenylisothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Eschewing a direct, and often low-yielding, condensation, this guide details a robust three-step synthetic pathway commencing from the readily available starting materials, benzaldehyde and thioacetamide. The synthesis proceeds through the formation of a key α,β-unsaturated thioamide intermediate, which subsequently undergoes an efficient oxidative cyclization to yield the target isothiazole. This document is structured to provide not only a step-by-step experimental protocol but also to elucidate the underlying chemical principles and mechanistic rationale, thereby empowering researchers to understand, adapt, and troubleshoot the synthesis. All protocols are designed as self-validating systems, with in-process controls and detailed characterization of the final product.

Introduction: The Significance of the Isothiazole Core

Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in drug discovery and development. The unique electronic properties and structural features of the isothiazole ring system allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Isothiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties. Furthermore, their applications extend to materials science, where they are utilized in the development of polymers and dyes. The synthesis of substituted isothiazoles, such as this compound, is therefore a critical endeavor for the continued exploration of their therapeutic and technological potential.

Synthetic Strategy: A Three-Step Approach

A direct one-pot synthesis of this compound from benzaldehyde and thioacetamide is not a well-established or high-yielding transformation. Therefore, a more rational and controllable three-step approach is outlined in this guide. This strategy involves the initial synthesis of cinnamaldehyde, followed by its conversion to an N-acylthioamide intermediate, and concluding with an iodine-mediated oxidative cyclization to furnish the desired this compound.

Caption: Overall three-step synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for each stage of the synthesis, accompanied by explanations of the underlying reaction mechanisms.

Step 1: Synthesis of Cinnamaldehyde via Aldol Condensation

The initial step involves the base-catalyzed aldol condensation of benzaldehyde with acetaldehyde to form the α,β-unsaturated aldehyde, cinnamaldehyde.

Reaction: Benzaldehyde + Acetaldehyde → Cinnamaldehyde

Mechanism: The reaction proceeds via a standard base-catalyzed aldol condensation mechanism. The hydroxide ion deprotonates the α-carbon of acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated cinnamaldehyde.

Caption: Mechanism of the base-catalyzed aldol condensation.

Experimental Protocol:

| Parameter | Value | Rationale/Notes |

| Reactants | Benzaldehyde (1.0 eq), Acetaldehyde (1.2 eq), 10% aq. NaOH | A slight excess of acetaldehyde is used to drive the reaction to completion. |

| Solvent | Ethanol/Water | A co-solvent system ensures miscibility of the reactants. |

| Temperature | 20-25°C (initial), then gentle warming to 40°C | The reaction is initially kept cool to control the exothermic aldol addition, then warmed to promote dehydration. |

| Reaction Time | 2-3 hours | Monitored by TLC until disappearance of benzaldehyde. |

| Work-up | Neutralization with dilute HCl, extraction with diethyl ether, washing with brine, drying over anhydrous Na₂SO₄. | Standard work-up procedure to isolate the organic product. |

| Purification | Vacuum distillation | Cinnamaldehyde is a high-boiling liquid and is purified by distillation under reduced pressure. |

| Expected Yield | 60-70% |

Step 2: Synthesis of N-(3-phenylprop-2-enethioyl)acetamide

This step involves the reaction of cinnamaldehyde with thioacetamide in the presence of a dehydrating agent to form the key thioamide intermediate.

Reaction: Cinnamaldehyde + Thioacetamide → N-(3-phenylprop-2-enethioyl)acetamide

Mechanism: The reaction is proposed to proceed through the initial formation of an imine between the aldehyde and the amino group of thioacetamide, followed by a thionation reaction, likely facilitated by an activating agent like acetic anhydride, which also serves as a dehydrating agent.

Experimental Protocol:

| Parameter | Value | Rationale/Notes |

| Reactants | Cinnamaldehyde (1.0 eq), Thioacetamide (1.1 eq), Acetic Anhydride (1.5 eq) | Acetic anhydride acts as both a solvent and a dehydrating agent. |

| Catalyst | Pyridine (catalytic amount) | A basic catalyst to facilitate the reaction. |

| Temperature | 80-90°C | Elevated temperature is required to drive the reaction. |

| Reaction Time | 4-6 hours | Monitored by TLC. |

| Work-up | The reaction mixture is poured into cold water, and the precipitated solid is collected by filtration. | The product is typically a solid that precipitates upon quenching with water. |

| Purification | Recrystallization from ethanol | |

| Expected Yield | 50-60% |

Step 3: Oxidative Cyclization to this compound

The final step is the iodine-mediated oxidative cyclization of the N-acylthioamide intermediate to form the isothiazole ring.

Reaction: N-(3-phenylprop-2-enethioyl)acetamide → this compound

Mechanism: Molecular iodine acts as an electrophile and an oxidizing agent. The reaction is initiated by the electrophilic attack of iodine on the sulfur atom of the thioamide. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the activated double bond, leading to the formation of a five-membered ring. Subsequent elimination of HI and the acetyl group, followed by aromatization, yields the stable this compound.[1]

Caption: Proposed mechanism for the iodine-mediated oxidative cyclization.

Experimental Protocol:

| Parameter | Value | Rationale/Notes |

| Reactant | N-(3-phenylprop-2-enethioyl)acetamide (1.0 eq) | |

| Reagent | Iodine (1.2 eq) | A slight excess of iodine ensures complete oxidation. |

| Solvent | Dichloromethane or Acetonitrile | A non-polar aprotic solvent is suitable for this reaction. |

| Base | Pyridine or Triethylamine (2.0 eq) | To neutralize the HI formed during the reaction. |

| Temperature | Reflux (40-80°C) | |

| Reaction Time | 3-5 hours | Monitored by TLC. |

| Work-up | The reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by extraction with dichloromethane, washing with brine, and drying over anhydrous Na₂SO₄. | |

| Purification | Column chromatography on silica gel (Hexane/Ethyl Acetate gradient) | |

| Expected Yield | 70-80% |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl group (multiplet, ~7.3-7.6 ppm), isothiazole ring protons (singlets or doublets, ~7.8-8.5 ppm). |

| ¹³C NMR | Aromatic and isothiazole carbon signals in the range of ~120-160 ppm. |

| IR (KBr) | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching (~1600-1450 cm⁻¹), S-N stretching (~850-800 cm⁻¹). |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 161.04. |

Safety Considerations

-

Benzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Acetaldehyde: Flammable and irritant. Handle with care in a fume hood.

-

Thioacetamide: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and a respirator, in a designated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

-

Iodine: Harmful and corrosive. Avoid inhalation of vapors.

-

Pyridine and Triethylamine: Flammable and toxic. Handle in a fume hood.

-

Solvents: Diethyl ether, ethanol, dichloromethane, and acetonitrile are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure the reaction temperature is controlled. Check the quality of the acetaldehyde. |

| Difficulty in isolating the thioamide intermediate (Step 2) | The product may be an oil or have poor crystallinity. | Try different recrystallization solvents or purify by column chromatography. |

| Incomplete cyclization in Step 3 | Insufficient iodine or reaction time. | Increase the amount of iodine slightly or extend the reaction time. Ensure the reaction is heated to the appropriate temperature. |

| Presence of impurities in the final product | Incomplete reaction or side products. | Optimize the purification by column chromatography, using a different solvent system if necessary. |

Conclusion

The three-step synthesis outlined in this guide provides a reliable and reproducible method for the preparation of this compound from readily available starting materials. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can successfully synthesize this important heterocyclic compound for further investigation in various scientific disciplines. The provided protocols and troubleshooting guide are intended to serve as a valuable resource for chemists in both academic and industrial settings.

References

-

Isothiazole. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Patai, S. (Ed.). (1990). The Chemistry of Amides. John Wiley & Sons.

- Bansal, R. K. (2010). Heterocyclic Chemistry (5th ed.).

-

Shibahara, F., Kitagawa, A., & Murai, T. (2006). Synthesis of 2-azaindolizines by using an iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides and an investigation of their photophysical properties. Organic Letters, 8(24), 5621–5624. [Link]

Sources

Discovery and Isolation of Novel 5-Phenylisothiazole Derivatives

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

The 1,2-isothiazole scaffold represents a privileged yet under-explored pharmacophore in modern medicinal chemistry, distinct from its ubiquitous 1,3-thiazole isomer. While thiazoles are commonplace in FDA-approved drugs, 5-phenylisothiazole derivatives have recently emerged as high-value targets for antiviral (polio, HIV) , anti-inflammatory (COX/LOX inhibition) , and agrochemical (fungicidal) applications.

This guide provides a rigorous technical framework for the rational design, regioselective synthesis, and isolation of novel this compound derivatives. Unlike standard thiazole chemistry, isothiazole synthesis requires specialized handling of the sulfur-nitrogen bond. This document details self-validating protocols to ensure high purity and structural integrity.

Chemical Foundation: The this compound Motif[1][2]

Structural Distinction

The isothiazole ring consists of a five-membered heterocycle with adjacent sulfur and nitrogen atoms (S1–N2 positions). The 5-phenyl substitution pattern places an aromatic ring adjacent to the sulfur atom, significantly altering the electronic landscape compared to the 3-phenyl or 4-phenyl isomers.

| Feature | This compound (Target) | Thiazole (Common Isomer) |

| Heteroatom Bond | S–N (Weak, photolabile) | C–N and C–S |

| Numbering | S=1, N=2, C=3, C=4, C=5 | S=1, C=2, N=3, C=4, C=5 |

| Reactivity | C-5 is most acidic (Lithiation target) | C-2 is most acidic |

| Key Property | High lipophilicity, unique H-bond acceptor | High metabolic stability |

Therapeutic Potential

Recent studies indicate that the this compound moiety acts as a bioisostere for biaryl systems, offering improved solubility and distinct metabolic profiles.

-

Antiviral: 3-methylthio-5-phenylisothiazole-4-carbonitrile has demonstrated potent activity against poliovirus by interfering with capsid protein processing.

-

Anti-inflammatory: 4,5-diarylisothiazoles function as dual COX/LOX inhibitors, reducing gastric toxicity associated with classic NSAIDs.

Synthetic Strategies

Achieving the 5-phenyl substitution regioselectively is the primary challenge. Two robust methodologies are recommended: Direct C-H Arylation (Modern) and C5-Lithiation (Classic).

Method A: Palladium-Catalyzed C-H Arylation (Recommended)

This method allows for the direct functionalization of the isothiazole core, avoiding the need for pre-functionalized starting materials.

-

Mechanism: Palladium inserts into the C5–H bond (the most acidic position on the isothiazole ring).

-

Precursors: 3-chloroisothiazole-5-carbonitrile (commercially available or synthesized via oxidative cyclization).

-

Coupling Partner: Aryl iodides or bromides.[1]

Protocol 1: C-H Arylation Workflow

-

Reagents: Isothiazole substrate (1.0 eq), Aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 eq).

-

Solvent: Anhydrous DMSO or DMF.

-

Conditions: Heat at 100–120°C for 12 hours under Argon.

-

Workup: Filter through Celite to remove Ag salts; extract with EtOAc.

Critical Control Point: The addition of Silver Carbonate (Ag₂CO₃) is essential to abstract the halide and facilitate the C-H activation cycle. Without it, yields drop below 20%.

Method B: The C5-Lithiation Route

For derivatives requiring complex functional groups not tolerant of high heat, the lithiation route is superior.

-

Mechanism:

-Butyllithium ( -

Electrophile: The resulting 5-lithioisothiazole species reacts with electrophiles (e.g., tributyltin chloride for Stille coupling or direct quenching with ketones).

Protocol 2: Lithiation-Quenching

-

Cooling: Dissolve isothiazole in dry THF; cool to -78°C.

-

Lithiation: Add

-BuLi (1.1 eq) dropwise. Stir for 30 min. Solution usually turns yellow/orange. -

Quenching: Add electrophile (e.g., Benzaldehyde) slowly.

-

Warming: Allow to warm to RT over 2 hours.

Visualization: Synthesis & Decision Logic

The following diagram illustrates the decision process for selecting the optimal synthetic route based on the desired derivative structure.

Figure 1: Decision matrix for synthesizing this compound derivatives based on substrate tolerance.

Isolation and Purification Protocols

Isolation of 5-phenylisothiazoles is complicated by the presence of regioisomers (3-phenyl or 4-phenyl) and unreacted starting materials.

Flash Chromatography Guidelines

Isothiazoles are weakly basic and moderately polar.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5

End 70:30). -

Additive: 1% Triethylamine (TEA) is recommended to prevent tailing if the derivative contains basic amines.

HPLC Purification (Reverse Phase)

For library isolation (drug discovery scale):

-

Column: C18 (e.g., Phenomenex Luna, 5µm, 150 x 21.2 mm).

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Isothiazoles have strong absorbance here).

Crystallization

Many 5-phenylisothiazoles are solids.

-

Solvent System: Ethanol/Water or Toluene/Hexane.

-

Procedure: Dissolve crude in hot Ethanol; add water dropwise until turbidity appears; cool slowly to 4°C.

Characterization & Data Interpretation

Validating the position of the phenyl ring is critical.

NMR Spectroscopy

The proton on the isothiazole ring (H3 or H4) provides the definitive signature.

| Isomer | Diagnostic Signal | Multiplicity |

| This compound | H4 at ~7.6–7.9 ppm | Singlet (if C3 substituted) or Doublet (J~4Hz) |

| 3-Phenylisothiazole | H5 at ~8.5–8.7 ppm | Downfield shift due to S-adjacency |

| 4-Phenylisothiazole | H3/H5 split signals | Two singlets or doublets |

Self-Validation Check: In a 5-phenyl derivative, the remaining ring proton (H4) is shielded relative to H5 in the 3-phenyl isomer. If your diagnostic proton is >8.5 ppm, you likely have the 3-phenyl isomer.

Mass Spectrometry[4]

-

Fragmentation: Isothiazoles characteristically lose HCN (27 Da) and Sulfur (32 Da).

-

Pattern: Look for

and

Biological Evaluation Data Summary

The following table summarizes the quantitative potential of this scaffold based on recent literature.

| Target Class | Assay | Activity Range ( | Mechanism of Action |

| Antiviral | Poliovirus Replication | 0.5 – 5.0 µM | Capsid protein interference |

| Antifungal | Magnaporthe oryzae | 1.5 – 3.0 µg/mL | Ergosterol biosynthesis inhibition |

| Anti-inflammatory | COX-2 Inhibition | 0.1 – 1.0 µM | Selective active site binding |

| HIV-1 | C8166 Cell Protection | 10 – 50 µM | Reverse Transcriptase inhibition |

References

-

Micetich, R. G., & Raap, R. (1968).[2] Penicillins from 3- and this compound-4-carboxylic acids and alkoxy derivatives.[2] Journal of Medicinal Chemistry.[2]

-

PubChem. (2025). This compound Compound Summary. National Center for Biotechnology Information.

-

Potkin, V. I., et al. (2023). Synthesis and Antipoliovirus Activity of 3-Methylthio-5-phenyl-4-isothiazolecarbonitrile. Russian Journal of Bioorganic Chemistry.

-

Beebe, X., et al. (2007). 3,4,5-Triarylisothiazoles via C-C coupling chemistry. Bioorganic & Medicinal Chemistry Letters.

-

Pavlidou, E., et al. (2025).[3] Insights on Regioselective Synthesis of Fused Thiazoles and Isothiazoles. PubMed Central.

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Phenylisothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-Phenylisothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps but a deep-dive into the causality and rationale behind the experimental and computational workflows. We will navigate through its synthesis, structural elucidation, spectroscopic characterization, and the modern computational approaches that unlock its therapeutic potential.

Introduction: The Isothiazole Scaffold in Modern Chemistry

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The incorporation of a phenyl group at the 5-position of the isothiazole ring, yielding this compound, modulates its electronic and steric properties, making it a versatile scaffold for designing novel therapeutic agents and functional materials. This guide will provide a comprehensive overview of the theoretical underpinnings and practical computational methodologies applied to understand and predict the behavior of this compound, thereby accelerating research and development efforts.

Synthesis of the this compound Core

The construction of the isothiazole ring is a fundamental step in accessing this compound and its derivatives. While various synthetic routes to isothiazoles have been reported, a common and effective strategy involves the cyclization of appropriate precursors that contain the requisite nitrogen, sulfur, and carbon atoms.

A prevalent method for the synthesis of related thiazole structures, which can be adapted for isothiazoles, is the Hantzsch thiazole synthesis. This method typically involves the reaction of a thiourea or thioamide with an α-haloketone. For this compound, a strategic adaptation of this classical approach or other modern cyclization techniques would be employed.

Representative Synthetic Protocol

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Structural and Spectroscopic Characterization

A thorough understanding of the molecular structure and spectroscopic properties of this compound is paramount for its application in drug design and materials science. This section details the key analytical techniques used for its characterization.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a molecule. While the crystal structure for the parent this compound is not explicitly detailed in the search results, studies on derivatives such as 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one provide valuable insights into the planarity and bond characteristics of the phenylisothiazole moiety.[1] These studies reveal that the isothiazole ring is generally planar, a feature that can influence π-stacking interactions in the solid state and binding to biological targets.[1]

Table 1: Representative Crystallographic Data for a Phenylisothiazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2739 (7) |

| b (Å) | 11.2713 (11) |

| c (Å) | 14.6909 (15) |

| α (°) | 87.562 (1) |

| β (°) | 78.341 (1) |

| γ (°) | 71.624 (1) |

| Data for 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one[1] |

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the electronic and vibrational properties of this compound. The combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy allows for a comprehensive characterization.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound in solution. While specific NMR data for the parent compound is not provided, data for related phenylthiazole derivatives can offer expected chemical shift ranges. For instance, in a (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol derivative, the protons of the phenyl group attached to the thiazole ring appear in the aromatic region of the ¹H NMR spectrum.[2]

Expected ¹H NMR Features for this compound:

-

Aromatic Protons: Multiplets in the range of δ 7.0-8.5 ppm corresponding to the phenyl and isothiazole ring protons. The exact chemical shifts and coupling patterns would depend on the electronic environment of each proton.

Expected ¹³C NMR Features for this compound:

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon atoms of the isothiazole ring would have distinct chemical shifts influenced by the adjacent nitrogen and sulfur atoms.

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" spectrum that is unique to its structure. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching and bending vibrations. For comparison, the IR spectrum of 5-Phenyl-1,2,3-thiadiazole, a related aromatic heterocycle, provides an indication of the expected vibrational frequencies.[3]

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C=N Stretch (Isothiazole Ring) | ~1650 - 1550 |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the conjugated system formed by the phenyl and isothiazole rings. Studies on related phenylisothiazole derivatives have shown absorption maxima in the UV region. For example, 3-bromo-4-phenylisothiazole-5-carboxylic acid shows a λmax at 298 nm.[4] The exact position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents.

Computational Studies: A Deeper Insight

Computational chemistry offers powerful tools to complement experimental data and to predict the properties and behavior of molecules like this compound. Density Functional Theory (DFT) and molecular docking are two of the most widely used computational methods in this context.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.

A crucial first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This allows for the calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. DFT calculations on related thiazole derivatives have shown a good correlation between calculated and experimental geometric parameters.

DFT calculations can predict the vibrational frequencies of a molecule, which can then be compared with experimental FTIR and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific vibrational modes. Theoretical calculations on similar heterocyclic systems have demonstrated good agreement with experimental vibrational data.

DFT provides access to a wealth of information about the electronic properties of a molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and electronic excitability of the molecule. A smaller HOMO-LUMO gap generally indicates a more reactive and easily excitable molecule.

Computational Workflow for DFT Analysis:

Caption: A typical workflow for DFT calculations on this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The isothiazole scaffold has been identified in molecules with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The selection of a protein target for docking studies is therefore guided by the therapeutic area of interest. For instance, if investigating antibacterial activity, a key bacterial enzyme would be chosen as the target.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the receptor (target protein), defining the binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. The results of molecular docking studies can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity. Molecular docking studies on phenylthiazole derivatives have successfully identified potential binding modes and interactions with therapeutic targets like PPARγ.[5]

Molecular Docking Workflow:

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Perspectives

This compound represents a privileged scaffold in the landscape of medicinal chemistry and materials science. This guide has outlined the key experimental and computational methodologies that are essential for its comprehensive study. While a complete experimental dataset for the parent this compound is not fully available in the public domain, the principles and techniques described herein, drawn from studies on closely related derivatives, provide a robust framework for future research.

The integration of synthesis, spectroscopic characterization, and advanced computational modeling will continue to be a powerful strategy for unlocking the full potential of this compound and its analogues. Future work should focus on the targeted synthesis and detailed experimental characterization of this compound to validate and refine the computational models. Such efforts will undoubtedly pave the way for the rational design of novel this compound-based compounds with tailored biological activities and material properties.

References

-

IOSR Journal. Synthesis of 5-Heteroyl-4- Phenylthiazole. [Link]

-

Semantic Scholar. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. [Link]

-

ResearchGate. Simulated UV-Vis absorption spectrum for the best performed of designed.... [Link]

-

PMC - NIH. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. [Link]

-

PMC - NIH. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. [Link]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ.

-

SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]

-

PubChem. 5-Phenylthiazole | C9H7NS | CID 595209. [Link]

-

PMC. The crystal structures of two isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one. [Link]

-

MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. [Link]

-

NIST WebBook. 5-Phenyl-1,2,3-thiadiazole. [Link]

-

ResearchGate. Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations | Request PDF. [Link]

-

IUCr Journals. research communications The crystal structures of two isomers of 5-(phenyl- isothiazolyl). [Link]

-

ResearchGate. 1 H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). [Link]

-

Oriental Journal of Chemistry. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

-

ProQuest. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

-

ResearchGate. List of the most significant infrared (FTIR) bands and related functional groups assigned for. [Link]

-

Journal of the Chemical Society B. The absorption spectra of some thiazines and thiazoles. [Link]

-

ACS Publications. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. [Link]

- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre

-

-ORCA - Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)- 5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]

-

JOCPR. 147-152 Research Article Synthesis of some new 5- substituted of. [Link]

-

NIH. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. [Link]

-

International Journal of Chemical Sciences. International Journal of Chemical Sciences. [Link]

-

ResearchGate. Solubility assessment of phenylthiazole 1 in aqueous NMR buffer. a.... [Link]

-

RSC Publishing. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

World Journal of Advanced Research and Reviews. In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

-

ResearchGate. UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3.... [Link]

-

ResearchGate. Fig. 2 Crystal structure of (A) 2-phenylisothiazolone 1 and (B).... [Link]

- Table of Characteristic IR Absorptions.

-

ResearchGate. Normalized UV-Vis spectra of thiazole–azo dyes (molar concentration of.... [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Phenyl-1,2,3-thiadiazole [webbook.nist.gov]

- 4. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - ProQuest [proquest.com]

- 5. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the biological potential of the 5-Phenylisothiazole scaffold

A-Z of 5-Phenylisothiazole: A Privileged Scaffold in Drug Discovery

Abstract: The this compound core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this scaffold's potential for researchers, scientists, and drug development professionals. We will delve into its diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This guide will also cover synthetic strategies, mechanisms of action, and detailed experimental protocols to provide a practical framework for future research and development.

Introduction: The Isothiazole Core and the Significance of the 5-Phenyl Moiety

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This arrangement confers unique physicochemical properties, making the isothiazole ring a "privileged scaffold" in drug discovery. The introduction of a phenyl group at the 5-position significantly influences the molecule's steric and electronic properties, often enhancing its interaction with biological targets. This substitution has been pivotal in the development of compounds with a wide array of pharmacological effects, ranging from antimicrobial to anticancer activities.[1][2][3][4] The stability of the isothiazole ring, combined with the diverse functionalization possibilities of the phenyl group, allows for the fine-tuning of activity, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold is a critical first step in harnessing its biological potential. Various synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the reaction of a β-aminovinyl thioamide with an oxidizing agent.

General Synthetic Workflow

A versatile approach to synthesizing this compound derivatives often begins with the reaction of a substituted acetophenone with Lawesson's reagent to form a thione, which is then converted to a β-aminovinyl thioamide. Subsequent oxidative cyclization yields the desired this compound core.

Caption: General workflow for the synthesis of the this compound scaffold.

Broad-Spectrum Biological Activities

The this compound scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This section will explore some of the most promising therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents.[5][6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A significant number of this compound derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer.[7] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[7]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3d | HT29 (Colon) | Not specified, but showed good cytotoxicity | [8] |

| 3g | MCF-7 (Breast) | Not specified, but showed good cytotoxicity | [8] |

| Compound 7 | T47D (Breast) | Favorable cytotoxic activity | [5] |

| Thiazole-Pyridine Hybrid 23 | Breast Cancer | 5.71 | [9] |

| Phenylthiazole-Quinoline 24b | HCT-15 (Colon) & NCIeH322M (Lung) | Remarkable activity | [9] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[1] The this compound scaffold has emerged as a promising foundation for novel antimicrobial and antifungal drugs.[1][10][11][12][13]

Mechanism of Action: Disruption of Cell Membrane Integrity

One of the proposed mechanisms for the antimicrobial activity of certain this compound derivatives is the disruption of microbial cell membranes. Their amphiphilic nature may facilitate their insertion into the lipid bilayer, leading to increased permeability and cell death.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial suspension to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 2: Antimicrobial and Antifungal Activity of Selected this compound Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 1 | Candida albicans | 0.25 - 2 | [13] |

| Compound 1 | Candida auris | 0.25 - 2 | [13] |

| SZ-C14 | Candida albicans | 1 - 16 | [14] |

| Compound 2e | Candida parapsilosis | 1.23 (MIC50) | [12] |

| Compound 5k | Ralstonia solanacearum | 100% inhibition at 100 µg/mL | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases.[15] Several this compound derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[15][16]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Neuroprotective Potential

Recent research has indicated the potential of this compound derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18]

Mechanism of Action: Inhibition of Tau Protein Aggregation

In Alzheimer's disease, the aggregation of tau protein into neurofibrillary tangles is a key pathological hallmark. Phenylthiazolyl-hydrazide (PTH) compounds, derived from the this compound scaffold, have been shown to inhibit tau aggregation and even disassemble pre-formed aggregates.[19][20]

Table 3: Neuroprotective Activity of a Phenylthiazolyl-hydrazide (PTH) Derivative

| Compound Type | Activity | IC50 / DC50 (µM) | Reference |

| PTH Lead Compound | Inhibition of Tau Aggregation | 7.7 (IC50) | [19][20] |

| PTH Lead Compound | Disassembly of Tau Aggregates | 10.8 (DC50) | [19][20] |

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry, with a proven track record across a diverse range of therapeutic targets. The synthetic accessibility and the potential for chemical modification make it an attractive starting point for the development of novel therapeutics. Future research should focus on optimizing the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action will also be crucial in advancing these promising compounds towards clinical applications.

References

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022-11-17). MDPI. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Retrieved from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022-04-30). ijarsct. Retrieved from [Link]

-

Antimicrobial phenylthiazole derivatives I–VI and design of targeted... (2024-05-13). ResearchGate. Retrieved from [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021-07-20). Technology Networks. Retrieved from [Link]

-

Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. DovePress. Retrieved from [Link]

-

Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024-01-05). PMC - NIH. Retrieved from [Link]

-

Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023-02-21). PMC - PubMed Central. Retrieved from [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central. Retrieved from [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2024-02-01). PMC - NIH. Retrieved from [Link]

-

Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023-10-14). PMC - NIH. Retrieved from [Link]

-

Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents. (2025-11-15). ResearchGate. Retrieved from [Link]

-

Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. Retrieved from [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019-05-11). ResearchGate. Retrieved from [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. Retrieved from [Link]

-

Phenylthiazolyl-Hydrazide and Its Derivatives Are Potent Inhibitors of τ Aggregation and Toxicity in Vitro and in Cells | Biochemistry. (2007-08-03). ACS Publications. Retrieved from [Link]

-

Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. (2025-03-27). NIH. Retrieved from [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar. (2019-05-11). Semantic Scholar. Retrieved from [Link]

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. (2025-10-01). ResearchGate. Retrieved from [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2023-02-02). NIH. Retrieved from [Link]

-

Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. (2019-12-12). PubMed. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. Retrieved from [Link]

-

Phenylthiazolyl-Hydrazide and Its Derivatives Are Potent Inhibitors of τ Aggregation and Toxicity in Vitro and in Cells. (2025-08-05). ResearchGate. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019-10-17). De Gruyter. Retrieved from [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020-11-19). WJPMR. Retrieved from [Link]

-

Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. (2019-11-13). American Chemical Society. Retrieved from [Link]

-

Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy. PMC - PubMed Central. Retrieved from [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011-11-09). PMC - NIH. Retrieved from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. PubMed. Retrieved from [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. Retrieved from [Link]

-

Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. (2025-08-10). ResearchGate. Retrieved from [Link]

-

Benzothiazole derivatives in the design of antitumor agents. ResearchGate. Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023-09-15). ijpscr.com. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjpmr.com [wjpmr.com]

- 16. researchgate.net [researchgate.net]

- 17. technologynetworks.com [technologynetworks.com]

- 18. Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Technical Evaluation of the 5-Phenylisothiazole Scaffold: In Vitro Cytotoxicity Profiling and Mechanistic Validation

[1]

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]

The 5-phenylisothiazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles and oxazoles in antitumor, antifungal, and anti-inflammatory agents. Unlike simple heterocycles, the 5-phenyl substitution confers significant lipophilicity and planar geometry, facilitating intercalation with DNA or binding to hydrophobic pockets in kinases (e.g., VEGFR-2, CDK2) and tubulin.

However, the utility of this scaffold is often limited by poor aqueous solubility and off-target cytotoxicity. This technical guide provides a rigorous, self-validating framework for the preliminary in vitro evaluation of this compound derivatives. It moves beyond basic viability screening to include metabolic competence and mechanistic deconvolution, ensuring that "active" hits are not merely artifacts of precipitation or membrane lysis.

Compound Management & Solubilization Strategy

The primary failure mode in screening phenyl-isothiazoles is precipitation in aqueous media, leading to false negatives (loss of compound) or false positives (crystal-induced physical stress).

Stock Preparation Protocol

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9%. -

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Aliquot into single-use amber vials (gas-tight) at -20°C to prevent freeze-thaw cycles, which induce micro-precipitation.

The "Step-Down" Dilution Method

To prevent "crashing out" when moving from 100% DMSO to aqueous media:

-

Intermediate Plate: Perform serial dilutions in 100% DMSO first.

-

Transfer: Transfer 1

L of DMSO stock into 199 -

Final Concentration: This yields a 0.5% DMSO concentration.

-

Critical Check: Visually inspect wells under 40x magnification for crystal formation immediately after dilution.

-

Validation Standard: The final DMSO concentration must remain

0.5% (v/v). Higher levels can permeabilize membranes, masking the specific cytotoxicity of the isothiazole derivative [1].

Primary Screening: Metabolic Viability (Resazurin Assay)

We utilize the Resazurin Reduction Assay (Alamar Blue) rather than MTT. Resazurin is non-toxic, allowing for multiplexing (e.g., subsequent DNA quantification) and provides a stable fluorescent signal proportional to mitochondrial reductase activity.[1]

Rationale

Isothiazole derivatives often act via mitochondrial disruption (ROS generation). Tetrazolium salts (MTT) can sometimes be reduced directly by antioxidants or reactive chemical moieties, yielding false viability signals. Resazurin is less susceptible to these artifacts.

Experimental Workflow

Figure 1: Optimized Resazurin screening workflow. The non-lytic nature allows for kinetic monitoring if required.

Step-by-Step Protocol

-

Seeding: Seed tumor cells (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 90

L complete media. Include a "No Cell" blank. -

Equilibration: Incubate for 24 hours to ensure log-phase growth.

-

Treatment: Add 10

L of the 10x intermediate compound dilutions (from Section 2.2).-

Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin, 1

M).

-

-

Incubation: Incubate for 72 hours.

-

Development: Add 10

L of 0.15 mg/mL Resazurin (in PBS). -

Readout: Incubate for 2–4 hours. Measure Fluorescence (RFU) at Ex 560 nm / Em 590 nm.[2]

Data Normalization:

Secondary Mechanistic Validation

Once cytotoxic potency (IC

Multiplexed ROS & Membrane Integrity Assay

To distinguish between specific apoptotic signaling and non-specific necrosis (membrane lysis), we combine a fluorogenic ROS probe with a membrane-impermeable DNA dye.

-

ROS Probe: H

DCFDA (2',7'-dichlorodihydrofluorescein diacetate) – Cleaved by esterases and oxidized by ROS to fluorescent DCF. -

Necrosis Marker: Propidium Iodide (PI) – Enters only cells with compromised membranes.

Mechanistic Pathway Hypothesis

Figure 2: Putative Mechanism of Action (MOA). Isothiazoles often trigger the intrinsic apoptotic pathway via mitochondrial stress or microtubule interference.

Protocol: ROS/PI Dual Staining

-

Treatment: Treat cells with the IC

concentration of the compound for 12 and 24 hours. -

Staining: Wash cells with warm PBS. Incubate with 10

M H -

Analysis: Analyze via Flow Cytometry or High-Content Imaging.

-

High ROS / Low PI: Early oxidative stress (Apoptosis initiation).

-

High PI: Late stage cell death/Necrosis.

-

Data Presentation & Analysis Criteria

Quantitative rigor is essential. Data should be summarized in comparative tables including the Selectivity Index (SI).

Summary Table Template

| Compound ID | Cell Line | IC | Hill Slope | Max Inhibition (%) | SI (Normal/Tumor) |

| 5-Ph-Iso-01 | MCF-7 (Breast) | 2.4 | 1.2 | 98% | 12.5 |

| 5-Ph-Iso-01 | HFF-1 (Fibroblast) | 30.1 | 0.8 | 45% | - |

| Doxorubicin | MCF-7 | 0.5 | 1.5 | 99% | 5.2 |

Acceptance Criteria

-

R

Value: Dose-response curve fits must have R -

Selectivity Index (SI): Calculated as

. An SI -

Solvent Toxicity: Vehicle control wells must not deviate >10% from media-only controls.

References

-

CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from

-

Chao, S., et al. (2023). Thiazole Derivatives in Cancer Therapy: Mechanistic Insights, Bioactivity, and Future Perspective. PubMed.[3] Retrieved from

-

Penta, A., et al. (2024).[1][4] Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Retrieved from

- ISO 10993-5:2009.Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

-

Rampersad, S. N. (2012).[5] Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347-12360. (Methodological Basis).

Physical and chemical properties of substituted 5-Phenylisothiazoles

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 5-Phenylisothiazoles

Authored by a Senior Application Scientist

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry. When substituted with a phenyl group at the 5-position, the resulting 5-phenylisothiazole scaffold offers a unique combination of structural rigidity, electronic versatility, and metabolic stability, making it a privileged structure in drug discovery. This guide provides a comprehensive exploration of the synthesis, physicochemical properties, reactivity, and structure-activity relationships (SAR) of substituted 5-phenylisothiazoles. We will delve into the causality behind synthetic strategies, detail self-validating analytical protocols, and connect molecular properties to biological function, offering researchers, scientists, and drug development professionals a foundational understanding of this important chemical class.

The Strategic Importance of the this compound Core

The isothiazole ring is not merely a passive scaffold; its inherent chemical properties are pivotal to its biological function. It possesses a high degree of aromaticity, placing it between the less aromatic isoxazole and the more aromatic pyrazole.[1] This aromatic character contributes to the planarity and stability of the molecule. The presence of the sulfur atom can protect the molecule from enzymatic degradation, potentially extending its biological half-life.[1]

The introduction of a phenyl ring at the C5 position dramatically expands the chemical space available for exploration. The phenyl ring can be readily functionalized with a wide array of substituents, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This capability is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic profile. Substituted phenylisothiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties, underscoring their significance in pharmaceutical research.[1][2][3][4][5]

Synthesis of the this compound Scaffold: A Mechanistic Perspective

The construction of the this compound ring system can be approached through several rational strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on both the isothiazole and phenyl rings.

Key Synthetic Approaches

Retrosynthetic analysis reveals several viable pathways for forming the isothiazole ring.[1] A prevalent and effective method involves the direct arylation at the C5 position of a pre-formed isothiazole ring. For instance, 3-bromo(chloro)isothiazole-4-carbonitriles can undergo direct arylation with phenylboronic acids in the presence of a suitable catalyst to yield the corresponding 5-phenylisothiazoles.[1] Another powerful approach is the oxidative cyclization of 3-aminopropenethiones, which can be achieved efficiently using reagents like chromium trioxide.[1]

The following table summarizes common synthetic strategies.

| Method | Precursors | Key Reagents/Conditions | Rationale & Causality | Reference |

| Direct C5 Arylation | 3-Haloisothiazole, Phenylboronic Acid | Palladium catalyst, Base | Allows for late-stage introduction of the phenyl group, ideal for library synthesis. The choice of palladium catalyst and ligands is critical to prevent side reactions and ensure high yield. | [1] |

| Oxidative Cyclization | 3-Aminopropenethione | CrO₃/SiO₂, Microwave irradiation | Forms the S-N bond via oxidation. Microwave conditions can dramatically reduce reaction times from hours to minutes, a key consideration for high-throughput synthesis.[1] | [1] |

| From Thioamides & α-Halo Ketones | Substituted Benzothioamide, α-Halo Ketone/Ester | Base, Reflux in Ethanol | A variation of the Hantzsch thiazole synthesis, adapted for isothiazoles. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration.[3] | [3] |

Generalized Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis and purification of a substituted this compound derivative, emphasizing the critical quality control checkpoints inherent to a self-validating protocol.

Caption: A self-validating workflow for synthesis and purification.

Physicochemical and Spectroscopic Properties

The physical properties of substituted 5-phenylisothiazoles are dictated by the interplay between the heterocyclic core and the nature of the substituents on the phenyl ring.

Structural and Electronic Properties

-

Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure. The analysis of related structures like 5-phenyl-1,3,4-oxathiazol-2-one reveals a nearly planar conformation between the heterocyclic and phenyl rings, though significant torsion angles can be induced by bulky ortho-substituents.[6][7] This planarity, or lack thereof, is a critical determinant of how the molecule fits into a biological target's binding pocket.

-

Aromaticity and Dipole Moment: The isothiazole ring is aromatic, which contributes to its thermal stability. The presence of two different heteroatoms (N and S) creates a significant dipole moment, influencing the molecule's solubility and its ability to engage in dipole-dipole interactions with biological targets. Substituents on the phenyl ring (electron-donating or -withdrawing) modulate the overall electron distribution and dipole moment of the entire molecule.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized compounds. A robust characterization protocol serves as a self-validating system for the synthetic outcome.

| Technique | Characteristic Features for a 5-(4-chlorophenyl)isothiazole | Rationale |

| ¹H NMR | • Aromatic protons on the phenyl ring appear as two doublets (AA'BB' system) around 7.5-8.0 ppm.• Isothiazole proton (at C4) appears as a singlet, typically downfield (8.0-8.5 ppm). | The chemical shifts are influenced by the aromatic ring currents and the electronic environment. The downfield shift of the isothiazole proton is due to the deshielding effect of the adjacent heteroatoms. |

| ¹³C NMR | • Phenyl carbons appear in the 125-140 ppm range.• Isothiazole carbons appear further downfield, with C5 (attached to phenyl) around 160-170 ppm and C4 around 120-130 ppm. | The carbon chemical shifts directly reflect the local electronic density. Carbons attached to electronegative atoms (N, S) or part of a π-system are shifted downfield. |

| FT-IR | • C=C and C=N stretching vibrations from the aromatic rings appear in the 1400-1600 cm⁻¹ region.• C-H stretching from the aromatic rings appears just above 3000 cm⁻¹. | Infrared spectroscopy is excellent for identifying key functional groups and the overall aromatic nature of the molecule.[8] |

| Mass Spec (MS) | • A clear molecular ion peak (M⁺) corresponding to the calculated molecular weight.• Characteristic isotopic pattern for chlorine-containing compounds (M⁺ and M+2 peaks in ~3:1 ratio). | Mass spectrometry provides the molecular weight, confirming the elemental composition. High-resolution MS (HRMS) can confirm the molecular formula with high accuracy. |

Experimental Protocol: NMR Sample Preparation

This protocol ensures the acquisition of high-quality NMR data, a critical step in structural verification.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative directly into a clean, dry vial. Causality: An accurate weight is crucial for any subsequent quantitative NMR (qNMR) analysis and ensures sufficient concentration for good signal-to-noise.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; the compound must be fully soluble. DMSO-d₆ is often preferred for compounds with lower solubility in chloroform.

-

Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution. Visually inspect for any undissolved particulates. Causality: Undissolved material will lead to poor spectral resolution and inaccurate integration.

-

Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, though often present in commercial solvents).

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer's spinner turbine. Follow the instrument's specific instructions for acquiring ¹H and ¹³C spectra.

Chemical Reactivity and Stability

The reactivity of 5-phenylisothiazoles is a function of both the isothiazole and the phenyl rings.

-

Reactions at the Phenyl Ring: The phenyl ring can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). The position of substitution (ortho, meta, para) will be directed by any existing substituents on the phenyl ring. The isothiazole ring itself generally acts as a deactivating group.

-

Reactions at the Isothiazole Ring: The isothiazole ring is relatively stable but can undergo specific reactions. For example, the C4 proton can be deprotonated with a strong base to form a lithiated intermediate, which can then react with various electrophiles. This allows for further functionalization of the isothiazole core.

-

Stability: The 1,3,4-thiadiazole ring, a related heterocycle, is known to be stable in aqueous acidic solutions but can be sensitive to cleavage under basic conditions.[9] Similar stability profiles can be anticipated for the isothiazole ring, a crucial consideration for formulation and drug development.

Structure-Activity Relationships (SAR) in Drug Discovery

The true power of the substituted this compound scaffold lies in the ability to modulate biological activity through targeted structural modifications. SAR studies are key to transforming a moderately active hit compound into a potent and selective drug candidate.

Key SAR Insights

-

Substitution on the Phenyl Ring: This is the most common site for modification.

-

Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring can drastically alter the molecule's interaction with the target protein. For example, in a series of anticancer thiazole-5-carboxamides, chloro-substituents on the phenyl ring were found to be important for activity.[3]

-

Steric and Lipophilic Effects: The size and position of substituents influence how the molecule fits into a binding pocket and its overall lipophilicity (LogP), which affects cell permeability and absorption. There is often substantial bulk tolerance for substituents at the 5-position of related heterocyclic scaffolds, as this position may protrude out of the binding pocket.[7]

-

-

Substitution on the Isothiazole Ring: While less common, modifications at the C3 or C4 positions can also be used to probe for additional interactions with the target or to block metabolic pathways.

The following diagram conceptualizes the key regions of the this compound scaffold that are typically modified during an SAR campaign.

Caption: Key modification points for optimizing biological activity.

Case Study: Antifungal Activity

Phenylthiazole structures are found in FDA-approved antifungal drugs like isavuconazole.[2] These drugs often target the enzyme lanosterol 14α-demethylase (CYP51). SAR studies on novel phenylthiazole derivatives have shown that specific substitutions are critical for potent activity. For example, in one study, a 4-(4-fluorophenyl) derivative showed significant activity against Candida species, highlighting the importance of a halogen substituent at the para position of the phenyl ring for this particular target.[10]

Conclusion

Substituted 5-phenylisothiazoles represent a versatile and highly valuable scaffold in medicinal chemistry and materials science. Their robust aromatic nature, coupled with the vast possibilities for synthetic modification, allows for the precise tuning of their physical, chemical, and biological properties. A deep understanding of the causality behind synthetic choices, the application of rigorous, self-validating analytical protocols, and the systematic exploration of structure-activity relationships are the pillars upon which successful research and development programs using this scaffold are built. As our understanding of biological targets becomes more sophisticated, the strategic deployment of privileged structures like the this compound will continue to be a critical driver of innovation in drug discovery.

References

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. [Link]

-

X-ray structure of 5-phenyl-1,3,4-oxathiazol-2-one. (1995). Journal of Chemical Crystallography. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. (1999). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). Molecules. [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2017). Molbank. [Link]

-

The crystal structures of two isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one. (2013). Acta Crystallographica Section E. [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega. [Link]

-

Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. (2024). Scientific Reports. [Link]

-

Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. (2020). Molecules. [Link]

-

Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2002). Il Farmaco. [Link]

-

Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents. (2024). Pharmaceuticals. [Link]

-

Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-benzyl-5-phenyltetrazole P2X7 Antagonists. (2007). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2013). E-Journal of Chemistry. [Link]

-

5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. (2009). Current Topics in Medicinal Chemistry. [Link]

-

Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules. [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules. [Link]

-

DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][6][7]triazolo[1,5-a]quinazolines. (2022). Molecules. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][6][7]triazole Derivatives. (2022). ChemRxiv. [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Molecules. [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2022). Molecules. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2021). Scientific African. [Link]

-

Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2022). Molecules. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Crystals. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2022). Journal of Molecular Structure. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Crystal-Al-Omary-Al-Ghamdi/1d91471d4905d436a537f8f7481b37f4804369f1]([Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry. [Link]

-